3-Ethyl-5-hydroxybenzonitrile

Catalog No.
S15448893
CAS No.
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-5-hydroxybenzonitrile

Product Name

3-Ethyl-5-hydroxybenzonitrile

IUPAC Name

3-ethyl-5-hydroxybenzonitrile

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-2-7-3-8(6-10)5-9(11)4-7/h3-5,11H,2H2,1H3

InChI Key

FBLPLOZSHPUPGA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)O)C#N

3-Ethyl-5-hydroxybenzonitrile is an organic compound characterized by the presence of a hydroxyl group and a nitrile functional group attached to a benzene ring. Its chemical structure can be represented as C10H11NOC_{10}H_{11}NO, indicating it contains ten carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in various synthetic processes.

Typical of compounds containing hydroxyl and nitrile groups. Key reactions include:

  • Nucleophilic Substitution: The nitrile group can be converted into amines or other functional groups through nucleophilic substitution reactions.
  • Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Hydroxyl Group Reactivity: The hydroxyl group can participate in esterification or etherification reactions, allowing for the formation of esters or ethers when reacted with carboxylic acids or alkyl halides, respectively.

Research on the biological activity of 3-Ethyl-5-hydroxybenzonitrile suggests it may exhibit various pharmacological properties. Compounds with similar structures have been studied for their potential anti-inflammatory, analgesic, and antimicrobial activities. Specific studies have indicated that derivatives of this compound could interact with biological targets, making them candidates for drug development.

Several synthesis methods have been developed for 3-Ethyl-5-hydroxybenzonitrile:

  • Classical Synthetic Routes: Traditional methods involve the bromination of ethyl-substituted phenols followed by cyanation to introduce the nitrile group.
  • Non-Classical Approaches: Recent advancements include using hydroxylamine-O-sulfonic acid to facilitate the formation of nitriles from aldehydes, which can improve yield and reduce hazardous byproducts .
  • Multicomponent Reactions: These reactions can simplify synthesis by combining multiple reactants in a single step to form complex structures efficiently .

3-Ethyl-5-hydroxybenzonitrile has several applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing pharmaceuticals and agrochemicals.
  • Potential Drug Candidate: Due to its biological activity, it may be explored further in drug discovery programs targeting specific diseases.
  • Material Science: Its derivatives could be utilized in developing new materials with unique properties.

Interaction studies involving 3-Ethyl-5-hydroxybenzonitrile predominantly focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes or receptors involved in inflammation and pain pathways. Further research is necessary to elucidate these interactions fully and determine their implications for therapeutic applications.

3-Ethyl-5-hydroxybenzonitrile shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure FeaturesSimilarity Index
3-Chloro-5-hydroxybenzonitrileChlorine substitution on the benzene ring0.92
3-Chloro-4-hydroxybenzonitrileChlorine at a different position0.90
2-Chloro-6-hydroxybenzonitrileDifferent chlorine and hydroxy positions0.88
4-Chloro-3-hydroxybenzonitrileChlorine at para position0.88
5-Chloro-2-methoxybenzonitrileMethoxy group substitution0.92

These compounds highlight the uniqueness of 3-Ethyl-5-hydroxybenzonitrile due to its ethyl substitution and specific positioning of functional groups, which may influence its reactivity and biological properties compared to its analogs.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

147.068413911 g/mol

Monoisotopic Mass

147.068413911 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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